molecular formula C19H19N5O B2684759 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline CAS No. 2320683-98-3

2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline

Cat. No.: B2684759
CAS No.: 2320683-98-3
M. Wt: 333.395
InChI Key: QELBSIDJDANTBA-UHFFFAOYSA-N
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Description

2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline, also known as ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone, are the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines .

Mode of Action

The compound interacts with its targets, JAK1 and TYK2, by binding to their regulatory domains . This binding inhibits the kinase activity of JAK1 and TYK2, thereby preventing the downstream signaling of proinflammatory cytokines .

Biochemical Pathways

The inhibition of JAK1 and TYK2 by this compound affects the IL-12 and IL-23 signaling pathways . These pathways are involved in the pathogenesis of multiple inflammatory and autoimmune diseases .

Pharmacokinetics

The pharmacokinetic properties of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[32It has been reported that the compound is orally bioavailable . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models . These effects are likely due to the compound’s inhibition of JAK1 and TYK2, and the subsequent disruption of proinflammatory cytokine signaling .

Properties

IUPAC Name

(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(18-11-21-16-3-1-2-4-17(16)22-18)24-13-5-6-14(24)10-15(9-13)23-8-7-20-12-23/h1-4,7-8,11-15H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELBSIDJDANTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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